molecular formula C17H15BrN2O B2379378 3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-43-7

3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Cat. No. B2379378
M. Wt: 343.224
InChI Key: HJCUIGLUMJDYSC-UHFFFAOYSA-N
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Description

The compound “3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide” is an indole derivative . Indole derivatives have been reported to have diverse pharmacological activities . They have received attention from organic and medicinal chemists due to their resemblance to various protein structures .


Synthesis Analysis

The synthesis of indole derivatives has been explored extensively. Nature is a major source of indole scaffolds, but various classical and advanced synthesis methods for indoles have also been reported . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .

Scientific Research Applications

  • Anticancer Properties : A study by Xiong et al. (2019) investigated tryptamine salicylic acid derivatives, similar in structure to 3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, for their anticancer activities. These compounds showed significant antiproliferative activity against various cancer cell lines, indicating their potential as antitumor agents.

  • Synthesis for Medicinal Applications : The synthesis of Nilotinib, an antitumor agent, as described by Wang Cong-zhan (2009), involves a process related to the synthesis of 3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide. This highlights the relevance of such compounds in the development of pharmaceuticals.

  • Antipsychotic Agents : Research by Högberg et al. (1990) focused on similar benzamide derivatives for their potential as antipsychotic agents, demonstrating the versatility of these compounds in treating mental health disorders.

  • Anti-inflammatory Activity : A study by Kalsi et al. (1990) explored indolyl azetidinones, related to 3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, for their anti-inflammatory properties, indicating potential applications in treating inflammatory diseases.

  • Supramolecular Gelators : Research on N-(thiazol-2-yl) benzamide derivatives by Yadav and Ballabh (2020) highlights the role of such compounds in forming supramolecular gels, which could have applications in materials science and drug delivery systems.

  • Heparanase Inhibitors : A novel class of benzamides, closely related to 3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, was described by Xu et al. (2006) as inhibitors of heparanase, an enzyme involved in tumor metastasis and angiogenesis.

properties

IUPAC Name

3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c1-11-7-14-8-12(5-6-16(14)20-11)10-19-17(21)13-3-2-4-15(18)9-13/h2-9,20H,10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCUIGLUMJDYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

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